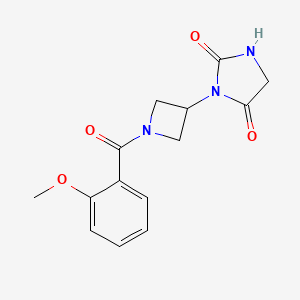

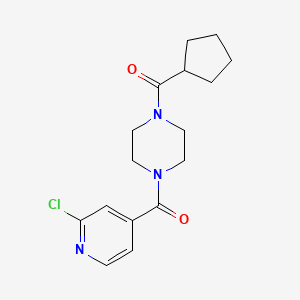

3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide is a derivative of quinazoline, which is a bicyclic compound consisting of two fused rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their potential pharmacological activities, including diuretic and antihypertensive properties.

Synthesis Analysis

The synthesis of quinazoline derivatives involves the reaction of substituted anthranilic acids with amino quinazolines and substituted benzene sulphonamides. In the case of compound 20, which is closely related to the compound of interest, it was synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, showing significant pharmacological activity .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a 4-oxoquinazolin-3(4H)-yl moiety, which is a common feature in these compounds. The structure is further modified by substituents on the benzene ring, which can significantly affect the compound's biological activity. The structure of these compounds is typically confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including sulfonation and amidation. For instance, compound 2 was synthesized by reacting a quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas. These reactions are crucial for introducing sulfonyl and amide functional groups, which are important for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinazoline nucleus and the benzene ring. These properties are essential for determining the compound's suitability for drug development, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile. The specific properties of 3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide are not detailed in the provided papers, but similar compounds have been evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions for potential pharmacological applications. The synthesis involves the reaction of specific quinazolinone structures with different chemical agents, aiming to explore their pharmacological activities such as diuretic, antihypertensive, and antidiabetic potentials. For instance, a study explored the synthesis and characterization of quinazoline derivatives to find a hybrid molecule acting as diuretic and antihypertensive agents, showing significant activity in comparison to standard drugs (Rahman et al., 2014).

Anticancer Applications

Some quinazoline derivatives exhibit potent anticancer activities. They have been proposed as novel structures for PI3K inhibitors and anticancer agents based on bioisostere. These compounds, upon synthesis, showed significant antiproliferative activities in vitro against human cancer cell lines, suggesting their potential as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).

Antimicrobial and Antitubercular Activities

Quinazolinone analogs substituted with benzothiophene have been synthesized and evaluated for their in vitro antibacterial activity against various strains and screened for antitubercular activity. Compounds from these syntheses exhibited promising antibacterial and antitubercular activities, indicating their potential as effective antimicrobial agents (Rao & Subramaniam, 2015).

Enzyme Inhibition for Therapeutic Applications

Research on quinazoline derivatives also includes their application as enzyme inhibitors for therapeutic purposes. For example, studies have focused on their ability to inhibit enzymes like thymidylate synthase, which is a target for anticancer therapy, showing that certain quinazoline derivatives can significantly inhibit enzyme activity and exhibit enhanced cytotoxicity against tumor cells (Marsham et al., 1989).

Propiedades

IUPAC Name |

3-methoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-22-11-6-4-5-10(9-11)14(20)18-19-15(21)12-7-2-3-8-13(12)17-16(19)23/h2-9H,1H3,(H,17,23)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXVWEKRUJJWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)

![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)

![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)

![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)